molecular formula C8H8N2O2 B8191199 7-Methoxy-imidazo[1,2-a]pyridin-2-one

7-Methoxy-imidazo[1,2-a]pyridin-2-one

Cat. No.: B8191199
M. Wt: 164.16 g/mol
InChI Key: HTNFFBDAQDGGOM-UHFFFAOYSA-N
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Description

7-Methoxy-imidazo[1,2-a]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-imidazo[1,2-a]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-imidazo[1,2-a]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

7-Methoxy-imidazo[1,2-a]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-imidazo[1,2-a]pyridin-2-one involves its interaction with specific molecular targets. It can act on enzymes or receptors, leading to various biological effects. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-imidazo[1,2-a]pyridin-2-one is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

7-methoxy-3H-imidazo[1,2-a]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-3-10-5-8(11)9-7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFFBDAQDGGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=O)CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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